N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
Description
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core (pyrazolo[3,4-d]pyrimidine) substituted with a phenyl group at the N1 position and a propanamide moiety at the N5 position. This scaffold is synthetically accessible through reactions involving active methylene compounds and hydrazonoyl bromides, as demonstrated in pyrazolo-pyrimidine synthesis methodologies . The compound’s structural flexibility allows for diverse substitutions, enabling modulation of physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-12(20)17-18-9-15-13-11(14(18)21)8-16-19(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUIUOFPEXMZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or α,β-unsaturated ketones. A representative method involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions (e.g., glacial acetic acid) at 80–100°C for 6–8 hours . This yields the 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine intermediate, which serves as the precursor for subsequent functionalization.
Key Reaction Parameters
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Starting Material | 5-Amino-1-phenylpyrazole-4-carbonitrile | – | |
| Reagent | Ethyl acetoacetate | – | |
| Solvent | Glacial acetic acid | – | |
| Temperature | 80–100°C | 72% | |
| Time | 6–8 hours | – |
Introduction of the Propanamide Side Chain
The propanamide group is introduced at position 5 of the pyrazolo[3,4-d]pyrimidine core via nucleophilic substitution or coupling reactions. A two-step approach is commonly employed:
-
Chlorination : Treatment of the intermediate with phosphorus oxychloride (POCl₃) at reflux (110°C, 4 hours) converts the 4-oxo group to a chloro substituent .
-
Aminolysis : Reaction with propanamide in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at room temperature for 12–16 hours.
Optimization Insights
-
Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aminolysis.
-
Solvent Effects : Polar aprotic solvents like DMF enhance solubility but may increase side reactions compared to DCM .
Alternative Route: One-Pot Synthesis
A streamlined one-pot method avoids isolating intermediates. The pyrazolo[3,4-d]pyrimidine core and propanamide group are synthesized sequentially in a single reaction vessel:
-
Cyclocondensation of 5-amino-1-phenylpyrazole with dimethyl acetylenedicarboxylate (DMAD) in ethanol at 60°C for 3 hours.
-
Direct addition of propionyl chloride and ammonium hydroxide, followed by stirring at 25°C for 24 hours .
Advantages
Large-Scale Production Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility:
-
Catalyst Recycling : Palladium-coated membranes enable catalyst reuse, reducing costs by 30%.
-
Solvent Recovery : Distillation reclaims >90% of DCM, minimizing waste .
-
Process Analytical Technology (PAT) : In-line NMR monitors reaction progress, ensuring consistent product quality .
Purification and Characterization
Purification Methods
| Technique | Conditions | Purity | Source |
|---|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 95% | |
| Recrystallization | Ethanol/water (7:3) | 98% |
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.45 (m, 5H, Ph-H), 2.38 (q, 2H, CH₂), 1.12 (t, 3H, CH₃) .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Synthesis | 52% | 95% | Moderate | Low |
| One-Pot Synthesis | 68% | 98% | High | Medium |
| Industrial-Scale | 75% | 99% | Very High | High |
Troubleshooting Common Issues
Low Yields in Aminolysis
-
Cause : Moisture sensitivity of intermediates.
-
Solution : Use molecular sieves (4Å) and anhydrous solvents.
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[3,4-d]pyrimidines with different functional groups .
Scientific Research Applications
Medicinal Chemistry
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide has garnered attention for its potential as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer and diabetes.
Case Studies
- Kinase Inhibition : Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit inhibitory effects on various kinases involved in tumor growth and proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases such as AKT and MAPK pathways, leading to decreased cell proliferation in cancer cell lines .
- Anti-inflammatory Properties : Some derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in activated macrophages .
Drug Development
The compound's unique structural characteristics position it well for development into therapeutic agents. Its potential applications include:
- Anticancer Agents : Given its kinase inhibition properties, there is ongoing research into its effectiveness against various cancer types. The specificity of the compound towards certain kinases could lead to targeted therapies with reduced side effects compared to traditional chemotherapy .
- Diabetes Management : With the increasing prevalence of diabetes, compounds that can modulate insulin signaling pathways are of great interest. Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in enhancing insulin sensitivity in preclinical models .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Various functional groups can be introduced to enhance biological activity or modify pharmacokinetic properties.
- Final Modifications : Acetylation or other modifications may be performed to optimize the compound's efficacy and selectivity against specific targets .
Mechanism of Action
The mechanism of action of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide involves the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations:
- Solubility : The acetic acid derivative () exhibits higher solubility due to ionizable carboxylic acid, whereas aromatic substituents (naphthyl, pyridyl) may reduce solubility.
- Steric Effects : Cyclopentyl () and diphenyl () groups introduce steric hindrance, which could influence binding to target proteins.
Biological Activity
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a compound within the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties and mechanisms of action.
Structure and Composition
The molecular formula of this compound is . The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group and an amide functional group.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
-
Inhibition of Cancer Cell Proliferation :
- Compound 12b (related to the target compound) demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively. It also inhibited wild-type EGFR with an IC50 of 0.016 µM and showed activity against the mutant EGFR T790M (IC50 = 0.236 µM) .
- Mechanism of Action :
Kinase Inhibition
The biological activity of this compound extends to its ability to inhibit various kinases:
| Kinase | Activity |
|---|---|
| EGFR | IC50 = 0.016 µM |
| CDK5 | Significant binding |
| GSK3β | Significant binding |
Case Studies
Several studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Xia et al. reported that a derivative exhibited significant cell apoptosis and potent antitumor activity with an IC50 of 49.85 μM against specific cancer cell lines .
- Strocchi et al. developed analogues that showed significant binding to α- and β-tubulin, leading to microtubule disassembly and subsequent anticancer effects .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., pyrazole derivatives) and subsequent functionalization. Critical parameters include:
- Temperature : Optimal ranges between 60–100°C to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO or acetonitrile) improve solubility of intermediates .
- Catalysts : Triethylamine or palladium-based catalysts enhance reaction selectivity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures >95% purity .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and verify regiochemistry of the pyrazolo[3,4-d]pyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles, particularly for the 4-oxo and propanamide groups .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols .
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Structure-Activity Relationship (SAR) : Systematic substitution of the phenyl or propanamide group to optimize potency .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?
- Methodological Answer :
- Catalyst Screening : Use Pd(OAc)/XPhos for coupling reactions with chloro- or nitro-substituted aryl groups .
- Solvent Effects : Switch to DMF for polar intermediates to enhance reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) while maintaining >80% yield .
Q. How should researchers address contradictory data in SAR studies (e.g., conflicting IC values)?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound Degradation : Verify stability via HPLC before testing; store derivatives at -20°C in anhydrous DMSO .
- Computational Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC to identify outliers .
Q. What advanced techniques characterize its interaction with enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) for kinase inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for propanamide-enzyme interactions .
- Cryo-EM : Resolves binding conformations in multi-domain kinases at near-atomic resolution .
Q. What strategies mitigate poor aqueous solubility during formulation studies?
- Methodological Answer :
- Solid Dispersion : Co-precipitate with PVP-K30 to enhance solubility by 10–20 fold .
- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) for sustained release .
- Prodrug Design : Introduce phosphate esters at the 4-oxo position for pH-dependent activation .
Q. How is metabolic stability assessed for preclinical development?
- Methodological Answer :
- Liver Microsomal Assays : Incubate with human/rat microsomes and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify drug-drug interaction risks .
- Metabolite Identification : HRMS/MS with fragmentation trees to map oxidation/hydrolysis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
